molecular formula C13H9Cl2NO B14164508 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 5312-50-5

4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14164508
CAS No.: 5312-50-5
M. Wt: 266.12 g/mol
InChI Key: QKIGEPBTZSRVJO-UHFFFAOYSA-N
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Description

4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties This compound features a cyclohexa-2,5-dien-1-one core with a 3,4-dichloroanilino group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,4-dichloroaniline with cyclohexa-2,5-dien-1-one under specific conditions. One common method includes the use of a base such as piperidine to facilitate the condensation reaction. The reaction mixture is usually heated under reflux in a suitable solvent like toluene, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Quinones and related derivatives

    Reduction: Reduced forms of the compound with altered functional groups

    Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms

Scientific Research Applications

4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments. Its structural features may contribute to its activity against certain diseases.

    Industry: In industrial applications, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the presence of chlorine atoms and the conjugated system can enhance its binding affinity to target proteins, leading to changes in cellular functions. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
  • N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride

Uniqueness

Compared to similar compounds, 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one stands out due to the presence of the 3,4-dichloroanilino group. This structural feature imparts unique chemical properties, such as increased reactivity and potential biological activity.

Properties

CAS No.

5312-50-5

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Cl2NO/c14-12-6-3-10(7-13(12)15)16-8-9-1-4-11(17)5-2-9/h1-8,17H

InChI Key

QKIGEPBTZSRVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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